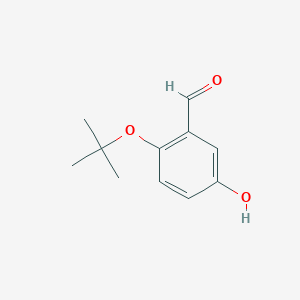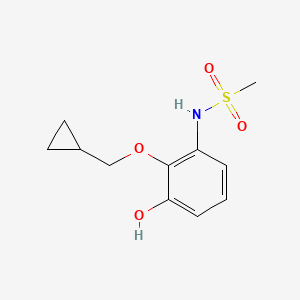
2-(2,4-Dimethyl-phenoxy)-3,3,3-trifluoro-propylamine
- Haga clic en CONSULTA RÁPIDA para recibir una cotización de nuestro equipo de expertos.
- Con productos de calidad a un precio COMPETITIVO, puede centrarse más en su investigación.
Descripción general
Descripción
2-(2,4-Dimethyl-phenoxy)-3,3,3-trifluoro-propylamine is an organic compound that features a trifluoromethyl group attached to a propylamine backbone, with a dimethyl-phenoxy substituent. This compound is of interest due to its unique chemical structure, which imparts distinct physical and chemical properties. It is used in various fields, including medicinal chemistry and materials science.
Métodos De Preparación
Synthetic Routes and Reaction Conditions: The synthesis of 2-(2,4-Dimethyl-phenoxy)-3,3,3-trifluoro-propylamine typically involves the reaction of 2,4-dimethylphenol with 3,3,3-trifluoropropylamine under controlled conditions. The reaction is often catalyzed by a base such as sodium hydroxide or potassium carbonate, and the reaction mixture is heated to facilitate the formation of the desired product.
Industrial Production Methods: In an industrial setting, the production of this compound may involve continuous flow reactors to ensure consistent quality and yield. The use of high-purity reagents and optimized reaction conditions, such as temperature and pressure, are crucial to achieving efficient production.
Types of Reactions:
Oxidation: The compound can undergo oxidation reactions, particularly at the phenoxy group, leading to the formation of quinones or other oxidized derivatives.
Reduction: Reduction reactions can target the trifluoromethyl group, potentially converting it to a difluoromethyl or monofluoromethyl group.
Common Reagents and Conditions:
Oxidation: Common oxidizing agents include potassium permanganate and chromium trioxide.
Reduction: Reducing agents such as lithium aluminum hydride or sodium borohydride are often used.
Substitution: Reagents like alkyl halides or acyl chlorides can be used in the presence of a base to facilitate substitution reactions.
Major Products:
Oxidation: Quinones or other oxidized phenoxy derivatives.
Reduction: Difluoromethyl or monofluoromethyl derivatives.
Substitution: Various substituted amines depending on the reagents used.
Aplicaciones Científicas De Investigación
2-(2,4-Dimethyl-phenoxy)-3,3,3-trifluoro-propylamine has several applications in scientific research:
Chemistry: It is used as a building block in the synthesis of more complex organic molecules.
Biology: The compound can be used in the study of enzyme interactions and as a potential ligand in biochemical assays.
Industry: The compound is used in the production of specialty chemicals and materials with unique properties.
Mecanismo De Acción
The mechanism of action of 2-(2,4-Dimethyl-phenoxy)-3,3,3-trifluoro-propylamine involves its interaction with specific molecular targets, such as enzymes or receptors. The trifluoromethyl group can enhance the compound’s binding affinity and selectivity, while the phenoxy and amine groups can participate in hydrogen bonding and other interactions. These interactions can modulate the activity of the target molecules, leading to various biological effects.
Comparación Con Compuestos Similares
2-(2,4-Dimethyl-phenoxy)-acetic acid: This compound shares the phenoxy and dimethyl groups but has an acetic acid moiety instead of the trifluoropropylamine group.
2-(2,4-Dimethyl-phenoxy)-ethanol: Similar structure but with an ethanol group.
2-(2,4-Dimethyl-phenoxy)-propionic acid: Contains a propionic acid group instead of the trifluoropropylamine group.
Uniqueness: 2-(2,4-Dimethyl-phenoxy)-3,3,3-trifluoro-propylamine is unique due to the presence of the trifluoromethyl group, which imparts distinct electronic and steric properties. This makes it particularly valuable in applications requiring high binding affinity and selectivity.
Propiedades
Fórmula molecular |
C11H14F3NO |
|---|---|
Peso molecular |
233.23 g/mol |
Nombre IUPAC |
2-(2,4-dimethylphenoxy)-3,3,3-trifluoropropan-1-amine |
InChI |
InChI=1S/C11H14F3NO/c1-7-3-4-9(8(2)5-7)16-10(6-15)11(12,13)14/h3-5,10H,6,15H2,1-2H3 |
Clave InChI |
MJEBZMIPWYWUSX-UHFFFAOYSA-N |
SMILES canónico |
CC1=CC(=C(C=C1)OC(CN)C(F)(F)F)C |
Origen del producto |
United States |
Descargo de responsabilidad e información sobre productos de investigación in vitro
Tenga en cuenta que todos los artículos e información de productos presentados en BenchChem están destinados únicamente con fines informativos. Los productos disponibles para la compra en BenchChem están diseñados específicamente para estudios in vitro, que se realizan fuera de organismos vivos. Los estudios in vitro, derivados del término latino "in vidrio", involucran experimentos realizados en entornos de laboratorio controlados utilizando células o tejidos. Es importante tener en cuenta que estos productos no se clasifican como medicamentos y no han recibido la aprobación de la FDA para la prevención, tratamiento o cura de ninguna condición médica, dolencia o enfermedad. Debemos enfatizar que cualquier forma de introducción corporal de estos productos en humanos o animales está estrictamente prohibida por ley. Es esencial adherirse a estas pautas para garantizar el cumplimiento de los estándares legales y éticos en la investigación y experimentación.


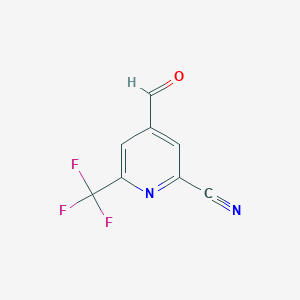

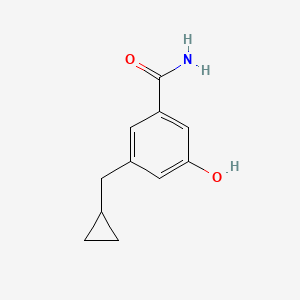


![[4-(Methoxycarbonyl)-6-methylpyridin-2-YL]acetic acid](/img/structure/B14847630.png)
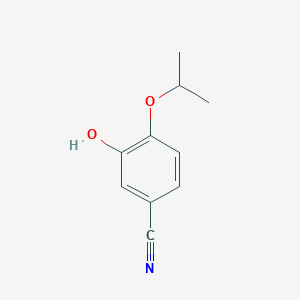
![2-Chloro-6,7-dihydro-4H-pyrano[3,4-D][1,3]oxazole](/img/structure/B14847644.png)

